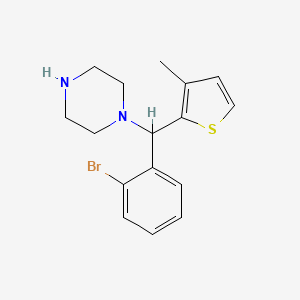
1-((2-Bromophenyl)(3-methylthiophen-2-yl)methyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((2-Bromophenyl)(3-methylthiophen-2-yl)methyl)piperazine is a complex organic compound that features a piperazine ring substituted with a 2-bromophenyl group and a 3-methylthiophen-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((2-Bromophenyl)(3-methylthiophen-2-yl)methyl)piperazine typically involves a multi-step process. One common method includes the following steps:
Formation of the 2-bromophenyl intermediate: This step involves the bromination of a phenyl ring to introduce the bromine atom at the 2-position.
Synthesis of the 3-methylthiophen-2-yl intermediate: This step involves the formation of the thiophene ring with a methyl group at the 3-position.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include continuous flow reactions and the use of automated systems for precise control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
1-((2-Bromophenyl)(3-methylthiophen-2-yl)methyl)piperazine can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon can be used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: The corresponding hydrogen-substituted compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-((2-Bromophenyl)(3-methylthiophen-2-yl)methyl)piperazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 1-((2-Bromophenyl)(3-methylthiophen-2-yl)methyl)piperazine involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors or enzymes, modulating their activity. The bromophenyl and thiophene groups can further influence the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 1-((2-Bromophenyl)(3-chlorophenyl)methyl)piperazine
- 1-((2-Bromophenyl)(3-methoxyphenyl)methyl)piperazine
- 1-((2-Bromophenyl)(3-methylphenyl)methyl)piperazine
Uniqueness
1-((2-Bromophenyl)(3-methylthiophen-2-yl)methyl)piperazine is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This can result in different biological activities and chemical reactivity compared to similar compounds with phenyl or other aromatic rings .
Properties
Molecular Formula |
C16H19BrN2S |
|---|---|
Molecular Weight |
351.3 g/mol |
IUPAC Name |
1-[(2-bromophenyl)-(3-methylthiophen-2-yl)methyl]piperazine |
InChI |
InChI=1S/C16H19BrN2S/c1-12-6-11-20-16(12)15(19-9-7-18-8-10-19)13-4-2-3-5-14(13)17/h2-6,11,15,18H,7-10H2,1H3 |
InChI Key |
SRPQPENUMRJSGB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC=C1)C(C2=CC=CC=C2Br)N3CCNCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


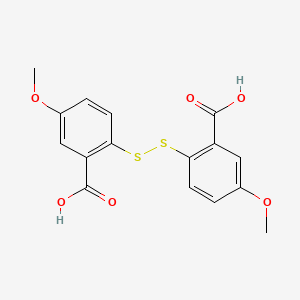
![2-[(E)-Phenyldiazenyl][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B12812989.png)
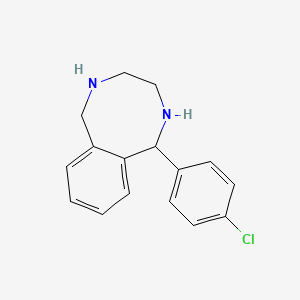
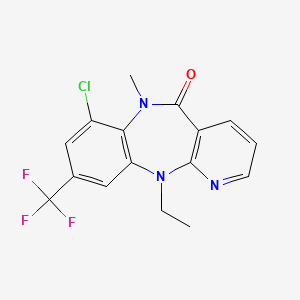


![Spiro[3.3]heptane-2,6-dicarboxamide](/img/structure/B12813026.png)
![2-Amino-9-((4aR,6R,7R,7aS)-2,2-di-tert-butyl-7-hydroxytetrahydro-4h-furo[3,2-d][1,3,2]dioxasilin-6-yl)-1,9-dihydro-6h-purin-6-one](/img/structure/B12813033.png)
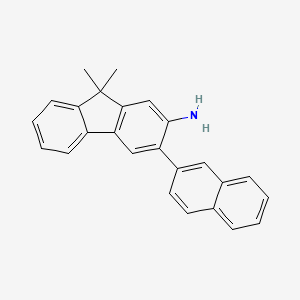



![Dimethyl 3,3'-[hexa-2,4-diyne-1,6-diylbis(oxy)]bis(6-hydroxybenzoate)](/img/structure/B12813064.png)

